4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their antibacterial and antifungal properties.
- Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, a crucial process for cell division.
4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide: NH2C6H4SO2NHC6H3ClF
.Preparation Methods
- The synthesis of this compound involves combining two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide.
- These react under Hantzsch thiazole synthesis conditions to yield 4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide .
- The reaction takes place in ethanol solvent without the need for a catalyst.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include halogens (such as bromine), thioureas, and α-halo ketones.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Medicine: Sulfonamides like this compound have been used as antibacterial agents. They inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.
Industry: Sulfonamides find applications in dye synthesis, pharmaceuticals, and chemical processes.
Mechanism of Action
- The compound inhibits bacterial growth by disrupting folic acid biosynthesis.
- It targets dihydropteroate synthase, preventing the formation of tetrahydrofolate, an essential cofactor for nucleotide synthesis.
Comparison with Similar Compounds
- Similar compounds include other sulfonamides, such as sulfathiazole and sulfamethoxazole.
4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide: stands out due to its specific substitution pattern and unique combination of chlorine and fluorine atoms.
Properties
Molecular Formula |
C12H10ClFN2O2S |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-10-2-1-3-11(12(10)14)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2 |
InChI Key |
HJWKBTRUMZHSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.